

Application of ToF-MS for Identifying Etonitazepipne and its Metabolites

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Compound of Interest

Compound Name: Etonitazepipne

Cat. No.: B8822245

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Application Note

Introduction

Etonitazepipne, a potent synthetic opioid of the 2-benzylbenzimidazole class (nitazenes), has emerged as a significant public health concern due to its high potency, comparable to or exceeding that of fentanyl.[1][2] Its rapid metabolism and low concentrations in biological matrices present a challenge for forensic and clinical toxicology laboratories.[3] This application note describes a robust and sensitive method for the identification and quantification of **etonitazepipne** and its major metabolites in various biological matrices using Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-ToF-MS). The high resolution and mass accuracy of ToF-MS make it an ideal technology for the confident identification of novel psychoactive substances and their metabolic products.[4]

Principle

This method utilizes the separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) to resolve **etonitazepipne** and its metabolites from endogenous matrix components. The separated analytes are then introduced into a Quadrupole Time-of-Flight (QTOF) mass spectrometer. The QTOF instrument provides high-resolution mass measurements of precursor and product ions, enabling confident identification based on accurate mass and isotopic patterns.[5] A data-independent acquisition (DIA) strategy, such as SWATH®, can be employed for comprehensive data collection, allowing for both targeted quantification and retrospective analysis of unknown compounds.[6][7]

Apparatus and Reagents

- Apparatus:
 - UHPLC system (e.g., Shimadzu Nexera XR, Waters ACQUITY UPLC)
 - QTOF Mass Spectrometer (e.g., Sciex ZenoTOF® 7600, Agilent 6545XT AdvanceBio QTOF)
 - Analytical column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent[7]
 - Centrifuge, vortex mixer, evaporator
 - Autosampler vials and caps
- Reagents:
 - **Etonitazepipne** certified reference material (e.g., from Cayman Chemical)[7]
 - Methanol (LC-MS grade)
 - Acetonitrile (LC-MS grade)
 - Water (LC-MS grade)
 - Formic acid (LC-MS grade)
 - Ammonium formate (LC-MS grade)[7]
 - Internal Standard (IS): **Etonitazepipne**-d5 or a structurally similar compound

Experimental Protocols

Sample Preparation

- To 1 mL of sample (blood, urine, or vitreous humor) in a centrifuge tube, add the internal standard.
- Adjust the pH of the sample to 9 with a suitable buffer.[8]

- Add 3 mL of an extraction solvent (e.g., a mixture of methanol and chloroform, 50/50 v/v).[8]
- Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[8]
- Vortex briefly and transfer to an autosampler vial for LC-ToF-MS analysis.
- Wash approximately 50 mg of hair or nail clippings with water and then methanol to remove external contamination. Let them air dry.
- Cut the sample into small fragments.
- Add the internal standard and 1 mL of methanol.
- Incubate at 52°C for 24 hours for hair and 72 hours for nails.[8]
- Centrifuge the sample, and transfer the methanol supernatant to a clean tube.
- Evaporate the solvent to dryness and reconstitute as described in step 6 of the LLE protocol.

LC-ToF-MS Analysis[7]

- LC Parameters:
 - Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
 - Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0
 - Mobile Phase B: 50:50 Methanol/Acetonitrile
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 10 µL

- Column Temperature: 30°C
- Autosampler Temperature: 15°C
- Gradient:
 - Initial: 95% A, 5% B
 - Ramp to 5% A, 95% B over 13 minutes
 - Hold at 5% A, 95% B for 2.5 minutes
 - Return to initial conditions at 15.5 minutes
- ToF-MS Parameters (Positive Ion Mode):
 - Source Heater Temperature: 600°C
 - TOF MS Scan Range: 100-510 Da
 - MS/MS Scan Range: 50-510 Da
 - Collision Energy: 35 ± 15 eV
 - Acquisition Mode: Data-Independent Acquisition (e.g., SWATH®)

Data Presentation

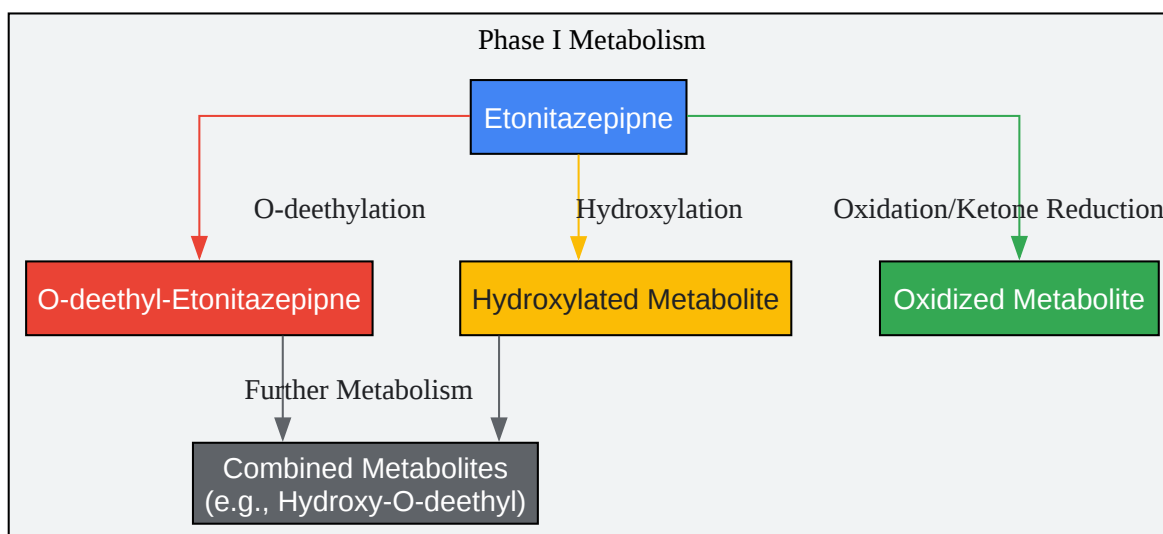
The following table summarizes the quantitative findings for **etonitazepipne** in various biological matrices as reported in the literature.

| Analyte | Matrix | Concentration Range (ng/mL) | Reference(s) |
|----------------|-------------------|-----------------------------|--------------|
| Etonitazepipne | Serum | 1.21 - 7.4 | [1][2] |
| Etonitazepipne | Urine | 0.51 - 11 | [1][2][9] |
| Etonitazepipne | Post-mortem Blood | 8.3 | [3][9] |

Visualization

Metabolic Pathway of Etonitazepipne

The primary metabolic pathways for **etonitazepipne** involve Phase I transformations.[1][9] The following diagram illustrates these key metabolic routes.

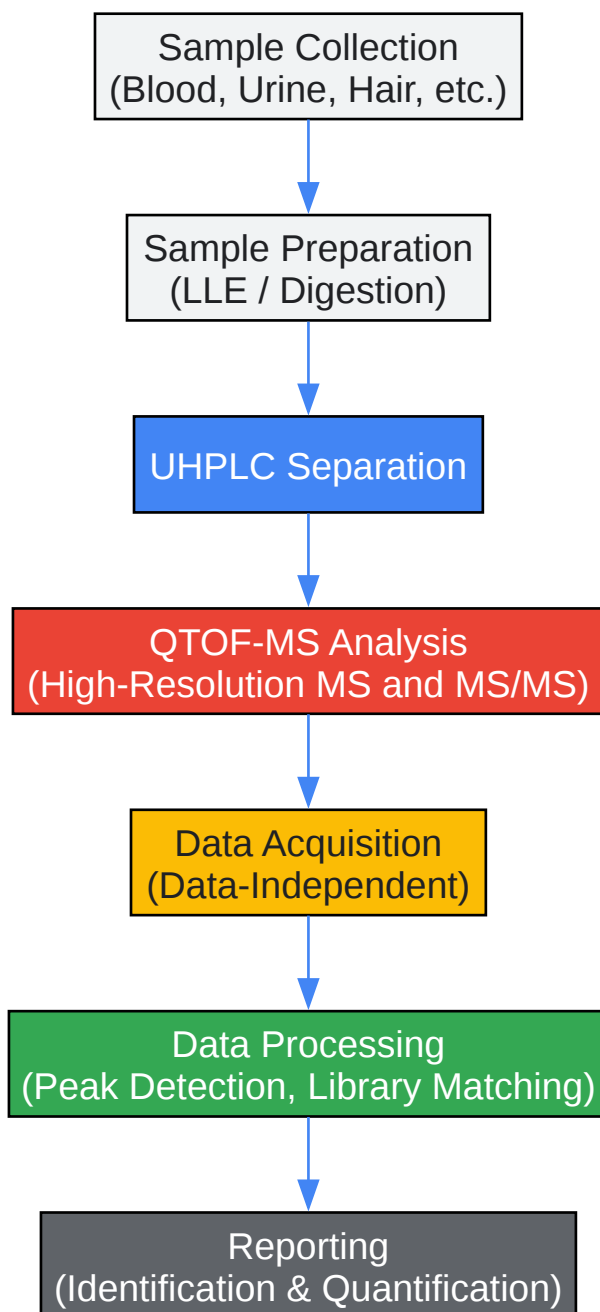


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Caption: Metabolic pathway of **Etonitazepipne**.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of **etonitazepipne** and its metabolites using LC-ToF-MS.



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Caption: Experimental workflow for **Etonitazepipne** analysis.

Conclusion

The use of LC-ToF-MS provides a highly specific and sensitive method for the detection and identification of **etionitazepipne** and its metabolites in complex biological matrices. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers,

scientists, and drug development professionals. The high-resolution mass accuracy of ToF-MS is crucial for distinguishing between structurally similar compounds and for the tentative identification of novel metabolites, making it an invaluable tool in the ongoing efforts to monitor and combat the spread of new psychoactive substances.

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